molecular formula C23H26F2N2O2 B3446528 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide

1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide

Cat. No. B3446528
M. Wt: 400.5 g/mol
InChI Key: YORMJQQBOLTMBE-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer growth and survival.

Mechanism of Action

1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide works by inhibiting the activity of several protein kinases that are involved in cancer growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). By inhibiting these enzymes, 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide can block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. These include inhibition of cell proliferation and survival, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that support tumor growth).

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide for lab experiments is its specificity for the targeted protein kinases, which reduces the risk of off-target effects. However, one of the limitations of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that include 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the exploration of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in other types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in clinical trials.

Scientific Research Applications

1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the effectiveness of other cancer treatments such as chemotherapy.

properties

IUPAC Name

1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O2/c1-23(2,3)17-6-4-16(5-7-17)22(29)27-12-10-15(11-13-27)21(28)26-20-9-8-18(24)14-19(20)25/h4-9,14-15H,10-13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORMJQQBOLTMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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